molecular formula C10H15ClN2O B2788570 N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 631862-75-4

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No. B2788570
CAS RN: 631862-75-4
M. Wt: 214.69
InChI Key: OQTYBJCISJYPPM-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is an organic compound with the molecular formula C10H15ClN2O. It is also known by its CAS number 631862-75-4 .


Molecular Structure Analysis

The molecular structure of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine consists of a chlorophenyl group attached to an ethylamine group via an ether linkage . The exact mass of the molecule is 214.08700 .


Physical And Chemical Properties Analysis

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine has a molecular weight of 214.69200 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

Safety and Hazards

Specific safety and hazard information for N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is not available in the search results. It is recommended to handle this compound following standard laboratory safety procedures .

properties

IUPAC Name

5-chloro-2-[2-(dimethylamino)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTYBJCISJYPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine

Synthesis routes and methods

Procedure details

To a suspension of 2-Amino-4-chloro-phenol (1.43 g, 10 mmoles, 1 eq) and potassium carbonate (6.9 g, 50 mmoles, 5 eq) in acetone (25 ml) was added in one portion (2-Chloro-ethyl)-dimethyl-amine hydrochloride (2.16 g, 15 mmoles, 1.5 eq). The reaction mixture was refluxed under Nitrogen for 6 hours at which time the suspension was filtered and the solid washed with acetone. The combined filtrate was concentrated under vacuum and purified by flash chromatography (EtOAc/MeOH/NEt3: 87/9/3) to afford a beige solid (1.6 g, yield=72%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
Yield
72%

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